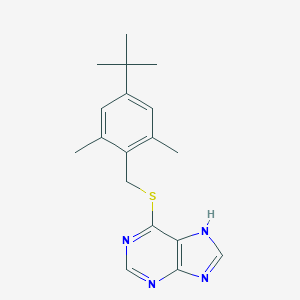
4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide is a chemical compound that has been widely studied for its potential biological and pharmacological applications. This compound is a purine derivative that has shown promising results in various scientific research studies.
作用机制
The mechanism of action of 4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide involves the inhibition of certain enzymes that are involved in inflammation and oxidative stress. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). These enzymes are involved in the production of inflammatory mediators and reactive oxygen species (ROS) that can damage cells and tissues.
Biochemical and Physiological Effects:
4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins, leukotrienes, and nitric oxide. It has also been shown to increase the activity of certain antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, it has been shown to induce apoptosis in cancer cells and inhibit their growth.
实验室实验的优点和局限性
The advantages of using 4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide in lab experiments include its high potency, selectivity, and stability. It can be easily synthesized and purified, and its effects can be easily measured using various biochemical and physiological assays. However, there are also some limitations to using this compound in lab experiments. It may exhibit different effects in vivo compared to in vitro, and its toxicity and pharmacokinetics may need to be further studied.
未来方向
There are many future directions for the study of 4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide. One potential direction is to further investigate its anticancer properties and its potential use in cancer therapy. Another direction is to study its effects on other inflammatory and oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, its toxicity and pharmacokinetics need to be further studied to determine its safety and efficacy for human use.
In conclusion, 4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide is a promising compound that has shown potential biological and pharmacological applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.
合成方法
The synthesis of 4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide involves the reaction of 4-tert-butyl-2,6-dimethylbenzyl chloride with 6-mercapto-9H-purine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified by column chromatography to obtain pure 4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide.
科学研究应用
4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide has been studied for its potential biological and pharmacological applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress.
属性
分子式 |
C18H22N4S |
|---|---|
分子量 |
326.5 g/mol |
IUPAC 名称 |
6-[(4-tert-butyl-2,6-dimethylphenyl)methylsulfanyl]-7H-purine |
InChI |
InChI=1S/C18H22N4S/c1-11-6-13(18(3,4)5)7-12(2)14(11)8-23-17-15-16(20-9-19-15)21-10-22-17/h6-7,9-10H,8H2,1-5H3,(H,19,20,21,22) |
InChI 键 |
NSYXQZGCPBFVOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1CSC2=NC=NC3=C2NC=N3)C)C(C)(C)C |
规范 SMILES |
CC1=CC(=CC(=C1CSC2=NC=NC3=C2NC=N3)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[({4-ethyl-5-[4-(propanoylamino)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282693.png)
![1-Benzyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B282697.png)
![1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B282699.png)
![4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282701.png)
![N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B282703.png)
![N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B282704.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B282705.png)
![5-[(3-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B282706.png)
![5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B282707.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B282708.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B282709.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B282710.png)
![N-(4-methylphenyl)-4-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}benzamide](/img/structure/B282712.png)
![N-[5-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B282714.png)